4-Chloro-2-(oxolan-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group and an oxolan-3-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 198.65 g/mol. The compound's IUPAC name reflects its structure, indicating the presence of both the chloro and oxolan substituents.
4-Chloro-2-(oxolan-3-yl)pyrimidine is classified under heterocyclic compounds, specifically as a pyrimidine derivative. Pyrimidines are a class of compounds that are fundamental in biochemistry, particularly in the structure of nucleic acids.
The synthesis of 4-chloro-2-(oxolan-3-yl)pyrimidine can be achieved through several methods, primarily focusing on the introduction of the oxolan group to the pyrimidine core. One common synthetic route involves the reaction of 4-chloropyrimidine with an oxirane (ethylene oxide) under basic conditions. This method allows for the selective substitution at the 2-position of the pyrimidine ring.
The reaction typically requires careful control of temperature and pH to ensure optimal yields. The use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) is common, along with bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the electrophilic carbon atom of the oxirane.
The molecular structure of 4-chloro-2-(oxolan-3-yl)pyrimidine consists of a six-membered pyrimidine ring with a chlorine atom at position 4 and an oxolan ring attached at position 2.
Key structural data includes:
4-Chloro-2-(oxolan-3-yl)pyrimidine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-chloro-2-(oxolan-3-yl)pyrimidine primarily involves its interaction with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access or altering enzyme conformation. This property is particularly relevant in drug development, where targeting specific biological pathways can lead to therapeutic applications.
While specific physical properties such as boiling point and density are not extensively documented, the compound's stability under standard laboratory conditions is generally accepted.
The chemical properties include:
Relevant analyses indicate that modifications to the oxolan group can significantly influence the compound's reactivity and biological activity .
4-Chloro-2-(oxolan-3-yl)pyrimidine has several notable applications:
4-Chloro-2-(oxolan-3-yl)pyrimidine represents a structurally specialized heterocyclic compound that integrates a pyrimidine core with two functionally distinct substituents: a chloro group at position 4 and a tetrahydrofuran (oxolane) ring attached at position 2 via its 3-carbon atom. This molecular architecture confers unique physicochemical and biological properties, positioning it as a valuable synthetic intermediate in medicinal chemistry and drug discovery. The compound's systematic name, molecular formula (C₈H₉ClN₂O), and structural identifiers (SMILES: C1COCC1C2=NC=CC(=N2)Cl; InChIKey: RTKXLRUEBUNMHB-UHFFFAOYSA-N) provide precise chemical characterization essential for research applications [1]. Unlike naturally occurring pyrimidine nucleobases, this synthetic derivative features strategic substitutions that enhance its reactivity and molecular recognition capabilities, making it a versatile scaffold for generating pharmacologically active agents targeting various disease pathways.
The molecular architecture of 4-chloro-2-(oxolan-3-yl)pyrimidine exemplifies advanced heterocyclic design principles. Its pyrimidine core maintains aromaticity through a conjugated π-system encompassing the two nitrogen atoms, while substituents introduce stereoelectronic complexity:
Table 1: Spectral Characterization of 4-Chloro-2-(oxolan-3-yl)pyrimidine
Technique | Key Features | Structural Inference |
---|---|---|
¹H NMR | δ 7.56–7.58 ppm (m, pyrimidine-H); δ 3.85–3.92 ppm (m, oxolane O-CH₂); δ 2.40–2.48 ppm (m, oxolane CH₂-CH) | Distinct methylene diastereotopic splitting confirms chiral center influence |
IR Spectroscopy | 1632 cm⁻¹ (C=N str); 1464 cm⁻¹ (C=C); 766 cm⁻¹ (C-Cl) | Conjugated unsaturation and polar bond signatures |
Mass Spectrometry | m/z 184.03979 [M]⁺ | Molecular ion confirmation with isotopic Cl pattern |
Microwave-assisted synthesis techniques, such as modified Biginelli reactions, significantly enhance the production of such complex heterocycles, achieving 60–90% yields in minutes versus traditional 24-hour methods [9]. These innovations underscore the compound’s role in advancing synthetic efficiency for pharmacologically relevant heterocycles.
The synergistic interplay between the chloro and oxolan-3-yl substituents defines the compound’s reactivity and biological relevance:
Table 2: Comparative Bioactivity of Pyrimidine Substituents in Drug Design
Substituent | Electron Effect | Key Role in Bioactive Compounds | Example Derivative Activity |
---|---|---|---|
4-Chloro | σₘ = 0.23 (strong σ-withdrawer) | SNAr activation; blocks metabolic oxidation at C4 | EGFRT790M inhibitors (IC₅₀ < 20 nM) [2] |
Oxolan-3-yl | σₘ = 0.12 (moderate σ-donor) | 3D chiral scaffold; H-bond acceptor; mimics furan without conjugation liability | LRRK2 kinase inhibitors (cKi = 0.7 nM) [8] |
4-Amino | σₘ = -0.16 (strong σ-donor) | DHFR binding via H-donation; increases water solubility | Trimethoprim (bacterial DHFR IC₅₀ = 5 nM) [4] |
This stereoelectronic balance enables the creation of "molecular chimeras" where the chloro group facilitates synthetic diversification, while the oxolane enhances target engagement—demonstrated in third-generation EGFR inhibitors like osimertinib analogs [2] [7].
The evolution of pyrimidine chemistry culminating in 4-chloro-2-(oxolan-3-yl)pyrimidine reflects paradigm shifts in heterocyclic drug design:
Table 3: Historical Milestones in Pyrimidine Derivative Development
Period | Key Advancement | Representative Compound | Impact on 4-Chloro-2-(oxolan-3-yl)pyrimidine Research |
---|---|---|---|
1950s | Chloropyrimidine synthetic methods | 4-Chloro-2-methylpyrimidine | Established SNAr versatility at C4 |
1960s | Diaminopyrimidine antifolates | Trimethoprim | Validated pyrimidine scaffold for enzyme inhibition |
2009 | Covalent EGFR inhibitors | WZ4002 | Demonstrated chloro displacement for targeted covalent binding |
2015 | Oxolanyl-containing kinase inhibitors | Osimertinib (AZD9291) | Showcased oxolanyl role in mutant selectivity and CNS penetration |
2020s | Microwave-assisted heterocycle synthesis | Pyrrolo[2,3-d]pyrimidines | Enabled rapid access to complex pyrimidine-oxolane hybrids |
Contemporary research exploits this compound for LRRK2 inhibitors in Parkinson’s disease, where the oxolan-3-yl group’s chirality enables selective inhibition of G2019S mutants (IC₅₀ = 0.7 nM) via hydrophobic pocket occupation [8]. These milestones underscore its role as a multifaceted pharmacophore for addressing evolving therapeutic challenges.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5